molecular formula C7H7NO4 B7647141 4-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid

4-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid

Cat. No. B7647141
M. Wt: 169.13 g/mol
InChI Key: JCTBYJHKFAEBLL-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)-1H-pyrrole-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as 2-Pyrrolidinecarboxylic acid, 4-(methoxycarbonyl)-, and is commonly used in the synthesis of various organic compounds.

Scientific Research Applications

  • Structural Analysis : A study on a structurally related compound, 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester, explored its crystal structure using X-ray diffraction. This research is crucial for understanding the molecular and crystal structure of similar compounds (Silva et al., 2006).

  • Catalytic Synthesis : A study demonstrated the synthesis of pyrroles through Fe(II)-catalyzed isomerization of 4-vinylisoxazoles, which can lead to various pyrrole-2-carboxylic acid derivatives. This highlights the compound's role in synthetic organic chemistry (Galenko et al., 2017).

  • Relay Catalysis : Another research focused on the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction. This method introduces substituents at the pyrrole nitrogen, showing the compound's utility in complex organic syntheses (Galenko et al., 2015).

  • Microwave-Assisted Synthesis : Research on the microwave-assisted Paal–Knorr reaction demonstrated the synthesis of methoxycarbonyl heterocycles, including derivatives of pyrroles. This showcases the compound's relevance in efficient heterocyclic synthesis (Minetto et al., 2005).

  • Electrochemical Reduction : A study on the electroreduction of methoxycarbonyl groups attached to pyridine rings, similar to the methoxycarbonyl group in 4-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid, provides insights into the electrochemical behaviors of such compounds (Nonaka et al., 1981).

  • Synthesis of Antiinflammatory Agents : The compound was used in the synthesis of pyrrolo[1,2-a]pyrrole-1-carboxylic acids, showing potential for developing new antiinflammatory and analgesic agents (Muchowski et al., 1985).

properties

IUPAC Name

4-methoxycarbonyl-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-12-7(11)4-2-5(6(9)10)8-3-4/h2-3,8H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTBYJHKFAEBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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